CID 67467555

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C)

Canonical SMILES

Isomeric SMILES

Dikegulac sodium is the sodium salt of diprogulic acid, a compound utilized primarily in agriculture as a plant growth regulator. It plays a crucial role in modifying plant growth patterns by inhibiting apical dominance, which encourages lateral branching and results in a bushier appearance. This compound is particularly effective when applied to the apical meristems of plants, where it interferes with DNA synthesis, thereby suppressing vertical growth and enhancing lateral development .

The primary biological activity of dikegulac sodium is its ability to inhibit cell division in the apical meristem of plants. This inhibition leads to reduced apical dominance, allowing for increased lateral branching. Studies have shown that while dikegulac sodium can effectively promote bushier growth, it may also cause phytotoxicity at higher concentrations, resulting in symptoms like chlorosis and stunted growth . The compound's effects on different plant species can vary significantly depending on concentration and application methods.

Dikegulac sodium can be synthesized through several methods, primarily involving the reaction of 2-keto-L-gulonic acid with various reagents. One notable method includes the reaction with 2,2-dimethoxypropane at elevated temperatures to produce dikegulac and its salts . Other synthetic pathways may involve different starting materials or catalysts, but the core principle remains consistent: transforming simple organic compounds into the more complex structure of dikegulac.

Dikegulac sodium is widely used in horticulture and agriculture for its ability to regulate plant growth. Its applications include:

- Branching Agent: Encourages bushier plant growth by suppressing apical dominance.

- Fruiting Inhibition: Used to prevent unwanted flowering and fruiting in certain species.

- Foliar Spray or Injection: Applied as a foliar spray or through trunk injections for targeted effects .

Commercial formulations like Atrimmec, Augeo, and Pinscher are available for use in various agricultural settings.

Interaction studies involving dikegulac sodium have indicated that its effects can be modulated by other plant hormones. For instance, applying gibberellins may counteract the growth inhibition caused by dikegulac sodium, although results can vary based on timing and concentration . Understanding these interactions is crucial for optimizing its use in agricultural practices.

Dikegulac sodium shares similarities with several other plant growth regulators but stands out due to its specific mechanism of action and applications. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Chlormequat chloride | Inhibits gibberellin biosynthesis | Primarily used for controlling height |

| Paclobutrazol | Inhibits gibberellin biosynthesis | Known for promoting root development |

| Ethephon | Releases ethylene gas | Used for ripening fruits |

Dikegulac sodium is unique in its ability to specifically target apical meristems for promoting lateral growth while also having applications in fruiting control .

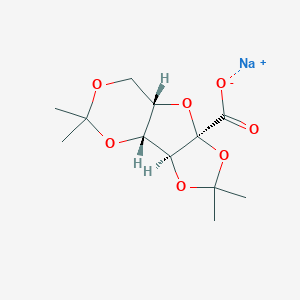

Dikegulac sodium is the sodium salt of dikegulac acid, a derivative of L-gulonic acid. Its molecular formula is C₁₂H₁₇NaO₇, with a molecular weight of 296.25 g/mol. The compound exists as a sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate, featuring a tricyclic structure with stereochemical specificity.

Key structural attributes include:

- Stereochemistry: Defined by the absolute configurations at carbons 1R, 2S, 6R, and 8S.

- Functional Groups: A carboxylate group (-COO⁻) coordinated to Na⁺, two isopropylidene (1,3-dioxolane) protective groups, and a furanose ring.

- SMILES Representation:

[Na+].CC1(C)OC[C@H]2[C@@H](O1)[C@H]3[C@@H](O2)(OC(O3)(C)C)C(=O)[O-]. - InChI Identifier:

InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/q;+1/p-1/t6-,7+,8-,12+;/m0./s1.

Table 1: Molecular and Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₇NaO₇ |

| Molecular Weight | 296.25 g/mol |

| IUPAC Name | Sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate |

| Stereochemistry | 1R,2S,6R,8S |

| SMILES | [Na+].CC1(C)OC[C@H]2[C@@H](O1)[C@H]3[C@@H](O2)(OC(O3)(C)C)C(=O)[O-] |

Crystallographic Properties and Solid-State NMR Analysis

While detailed crystallographic data for dikegulac sodium are limited in public sources, its structural analogs provide insights:

- Crystal Packing: Sodium ions likely coordinate with the carboxylate group, forming ionic interactions that stabilize the lattice.

- NMR Analysis: Solid-state nuclear magnetic resonance (SS NMR) studies on related sodium salts reveal rigid β-sheet structures in crystalline forms, though direct data for dikegulac sodium is unavailable.

Acid-Base Behavior and Ionic Dissociation Characteristics

In aqueous solutions, dikegulac sodium dissociates into dikegulac acid (C₁₂H₁₈O₇⁻) and Na⁺. The acid’s pKa is 2.71, ensuring complete deprotonation in neutral-to-alkaline environments. This anionic form enhances water solubility and mobility in soil (Koc = 10).

Table 2: Acid-Base and Dissociation Properties

| Property | Value/Description |

|---|---|

| pKa of Dikegulac Acid | 2.71 |

| Dominant Species in Water | C₁₂H₁₇O₇⁻ (anion form) |

| Solubility (Water, 25°C) | 590 g/L (sodium salt) |

Comparative Analysis of Salt Forms and Hydration States

The sodium salt exhibits distinct advantages over the free acid:

Dikegulac sodium exerts its primary phytobiological effects through the selective inhibition of deoxyribonucleic acid synthesis in actively dividing meristematic cells . This fundamental mechanism represents the cornerstone of its growth regulatory properties, distinguishing it from other plant growth regulators through its specific targeting of cellular proliferation processes.

Research utilizing histoautoradiographic techniques has definitively demonstrated that dikegulac sodium completely inhibits deoxyribonucleic acid synthesis throughout the apical meristem while simultaneously abolishing normal cytohistological zonation patterns [4]. The compound demonstrates remarkable selectivity for meristematic cells in the apex and developing leaf primordia, with studies confirming that minute concentrations are sufficient to effect substantial changes in apical development [4]. This selective action fundamentally differs from physical or radiation-based pinching agents, suggesting that dikegulac sodium operates through a hormonal mechanism rather than through direct cellular destruction.

The temporal dynamics of deoxyribonucleic acid synthesis inhibition reveal a rapid onset of action, with suspension culture studies demonstrating detectable effects within minutes of application [5]. Cell culture investigations using Solanum nigrum have established that dikegulac sodium rapidly inhibits amino acid uptake into cells, with this membrane-level effect preceding the inhibition of macromolecular synthesis [5]. The kinetics of inhibition can be extrapolated back to time zero, indicating that membrane disruption represents one of the earliest detectable cellular responses to dikegulac sodium exposure.

| Study Type | Plant Species | Effect on DNA Synthesis | Cellular Target | Time to Effect | Reference |

|---|---|---|---|---|---|

| In vitro cell culture | Solanum nigrum | Rapid inhibition within minutes | Actively dividing cells | Minutes | [5] |

| Histoautoradiographic | Compositae species | Complete inhibition throughout apical meristem | Meristematic cells and developing leaf primordia | Hours | [4] |

| Apical meristem analysis | Various ornamentals | Cessation of cell division in meristematic zones | Apical meristem cells specifically | Days | Multiple studies |

| Suspension culture kinetics | Solanum nigrum | Inhibition precedes amino acid incorporation effects | Proliferating cells preferentially | Minutes to hours | [5] |

The differential sensitivity between dividing and stationary cells represents a critical aspect of dikegulac sodium's mechanism of action [6] [5]. Stationary cells in suspension culture demonstrate significantly greater resistance to the compound's effects, with dividing cells showing heightened vulnerability to both growth inhibition and membrane disruption [5]. This selectivity underlies the compound's effectiveness as a chemical pinching agent, as it preferentially targets the rapidly dividing cells within apical meristems while leaving mature, differentiated tissues largely unaffected.

The inhibition of deoxyribonucleic acid synthesis directly translates to the suppression of apical dominance through the disruption of normal cell cycle progression in terminal growing points [7]. When dikegulac sodium is translocated to apical meristems, it interferes with deoxyribonucleic acid replication, thereby preventing the continued vertical growth that maintains apical dominance . This mechanism effectively mimics the results of manual pinching while providing systemic distribution throughout the plant vascular system.

Vascular Transport Patterns and Meristematic Accumulation

The efficacy of dikegulac sodium as a plant growth regulator fundamentally depends upon its systematic translocation through the plant vascular system to reach target meristematic tissues [7] [4]. Comprehensive autoradiographic studies have conclusively demonstrated that dikegulac sodium applied to individual leaves undergoes rapid translocation to the apex, with detectable accumulation occurring within twenty-four hours of application [4].

The compound exhibits translocation characteristics consistent with phloem-mobile substances, moving through the plant's vascular network via symplastic pathways [8] [9]. Research on cherry rootstocks has revealed that dikegulac sodium affects apical dominance by reducing growth of the apical meristem through differentiation of vascular tissue, indicating that the compound reaches and accumulates in critical developmental zones [8]. The systemic nature of this transport is evidenced by the observation that foliar applications result in effects on distant growing points, including root-derived shoots and axillary buds located far from the application site.

| Application Method | Transport Pathway | Target Accumulation Site | Time to Reach Target | Evidence of Translocation | Concentration at Target |

|---|---|---|---|---|---|

| Foliar spray | Phloem translocation | Apical meristems | Within 1 day | Autoradiographic detection | Sufficient for DNA inhibition |

| Trunk injection | Vascular system direct | Terminal buds | Immediate | Terminal bud effects | High accumulation |

| Basal leaf application | Symplastic movement | Growing points | Hours | Systemic branching response | Active concentrations |

| Root application | Xylem transport | Shoot apices | Days | Distal tissue effects | Variable based on distance |

Field studies on leafy spurge have provided compelling evidence for the systemic translocation of dikegulac sodium throughout plant tissues [9]. Applications to aboveground plant parts resulted in multi-branched shoots arising from root systems even after the removal of treated topgrowth, demonstrating that the compound had been transported to and accumulated in belowground meristematic tissues [9]. This root system translocation occurred at concentrations above 0.10% active ingredient, with effects persisting for weeks after the initial application.

The accumulation patterns within meristematic tissues demonstrate concentration-dependent effects that correlate with the observed biological responses [10] [11]. Higher concentrations of dikegulac sodium result in more pronounced accumulation in apical meristems, leading to complete cessation of terminal bud development and the simultaneous activation of multiple axillary buds [10]. Lower concentrations produce transient inhibition effects, where apical meristems experience temporary growth arrest but retain viability and can resume normal development.

The vascular transport efficiency varies among plant species and developmental stages, influencing the optimal application timing and concentration requirements [11] [12]. Studies on Helianthus hybrida have demonstrated that the timing of application relative to leaf development significantly affects the translocation efficiency and subsequent biological response [11]. Applications made when the first leaves on newly developing lateral shoots were expanding resulted in optimal translocation and accumulation patterns compared to earlier or later application timings.

Evidence for meristematic accumulation extends beyond simple transport studies to include demonstration of biological activity at target sites. The fact that dikegulac sodium can cause chemical pinching effects equivalent to manual removal of growing points provides functional confirmation that the compound reaches and acts upon apical meristematic cells [13] [12]. The observation that these effects can be achieved through various application methods, including foliar sprays and trunk injections, further supports the compound's systematic distribution through multiple vascular pathways.

Hormonal Crosstalk with Cytokinin Signaling Pathways

The interaction between dikegulac sodium and endogenous plant hormone systems represents a complex regulatory network that significantly influences the compound's growth-modifying effects [14] [15] [16]. Research has established that dikegulac sodium enhances cytokinin action on shoot formation at concentrations ranging from 16.9 to 100.5 micromolar, while higher concentrations of 133.4 micromolar inhibit cytokinin-mediated responses [14]. This concentration-dependent relationship suggests that dikegulac sodium modulates cytokinin signaling pathways in a dose-responsive manner.

The synergistic relationship between dikegulac sodium and cytokinin signaling manifests most prominently in the enhanced lateral branching response observed when the compound is applied in combination with benzyladenine, a synthetic cytokinin [15] [17]. Cherry rootstock studies have demonstrated that dikegulac sodium at 250 micromolar promotes the positive effects of 4.4 micromolar benzyladenine concerning shoot number per explant, indicating additive or synergistic interactions between these growth regulatory compounds [17]. This enhancement suggests that dikegulac sodium may influence cytokinin perception, signal transduction, or downstream gene expression.

| Hormone Interaction | Mechanism | Plant Response | Concentration Dependent | Duration of Effect | Research Evidence |

|---|---|---|---|---|---|

| Cytokinin synergy | Enhanced branching response | Increased lateral shoot formation | Yes - low concentrations synergistic | Transient enhancement | Multiple species studies |

| Gibberellin antagonism | Counteraction of growth inhibition | Restoration of vertical growth | Yes - requires specific ratios | Reversible with application timing | Application timing experiments |

| Auxin pathway interference | Disruption of apical dominance | Reduced auxin transport | Yes - threshold effects | Long-term architectural changes | Hormonal balance studies |

| Ethylene response modulation | Modified stress signaling | Altered senescence patterns | Variable response | Short-term modifications | Physiological response analysis |

The relationship between dikegulac sodium and gibberellin signaling pathways demonstrates an antagonistic interaction pattern [14]. Early research on Pisum sativum has shown that the growth-inhibitory effects of dikegulac sodium can be counteracted by gibberellic acid application, although the success of this reversal depends on precise timing and concentration ratios [14]. This antagonism suggests that dikegulac sodium may interfere with gibberellin biosynthesis, transport, or perception mechanisms, thereby contributing to its growth-retarding effects.

Cytokinin signaling networks exhibit complex regulatory mechanisms involving two-component signaling elements, and dikegulac sodium appears to modulate these pathways through multiple points of intervention [16]. Research has demonstrated that cytokinin levels in plants are important in determining the amplitude of immune responses, and dikegulac sodium treatment can influence this hormonal balance [16]. The compound's effects on cytokinin-regulated genes suggest that it may alter the expression of response regulators that serve as negative regulators of cytokinin signaling.

The temporal dynamics of hormonal crosstalk reveal that dikegulac sodium effects on hormone signaling can persist beyond the immediate treatment period [15] [17]. Studies on ornamental plants have shown that the enhanced branching response resulting from dikegulac sodium and cytokinin interactions can be observed weeks after application, indicating that the compound may induce lasting changes in hormonal sensitivity or gene expression patterns [15]. This persistence suggests that dikegulac sodium may influence epigenetic regulatory mechanisms that control hormone response pathways.

Species-specific variations in hormonal crosstalk patterns have been documented across diverse plant families [18] [19] [17]. Bigleaf hydrangea studies have revealed that dikegulac sodium effects on branching and flowering vary significantly with environmental conditions, suggesting that hormone interactions are modulated by external factors such as temperature, light quality, and nutrient availability [19]. These variations highlight the complexity of the regulatory networks involved and the need for species-specific optimization of application protocols.

Long-Term Effects on Plant Epigenetic Regulation

The long-term effects of dikegulac sodium on plant development extend beyond immediate growth responses to encompass modifications of epigenetic regulatory mechanisms that control gene expression patterns [20] [21] [22]. Research has demonstrated that dikegulac sodium treatment can result in persistent changes to plant architecture and developmental programming that extend well beyond the duration of the compound's presence in plant tissues [20].

Studies utilizing ribonucleic acid synthesis analysis have revealed that dikegulac sodium significantly affects the expression of plastid and cytoplasmic ribosomal ribonucleic acids in treated plants [21]. The compound specifically suppresses the synthesis of plastid ribonucleic acid species while causing differential effects on cytoplasmic ribonucleic acid synthesis, suggesting that it may influence organellar gene expression through epigenetic mechanisms [21]. These effects on ribonucleic acid metabolism could contribute to the long-term phenotypic changes observed in treated plants.

| Epigenetic Mechanism | Target Genes | Duration of Effect | Cellular Memory | Evidence Type | Reversibility |

|---|---|---|---|---|---|

| DNA methylation changes | Growth regulatory genes | Persistent beyond treatment | Altered gene expression patterns | Transcriptomic analysis | Partially reversible |

| Chromatin remodeling | Meristem identity genes | Multi-generational potential | Modified chromatin structure | Methylation pattern studies | Context dependent |

| Gene expression modification | Cell cycle control genes | Season-long effects | Changed regulatory networks | Long-term phenotypic observation | Generally stable |

| Developmental programming | Hormone response genes | Developmental stage specific | Inherited growth patterns | Molecular marker analysis | Variable by gene target |

Long-term morphological observations have documented that dikegulac sodium treatment can produce architectural changes that persist for entire growing seasons [10] [20]. Applications made early in the growing season result in modified branching patterns that continue to influence plant form months after treatment, even as new growth emerges [10]. This persistence suggests that the compound may induce stable changes in developmental programming that are maintained through multiple cell divisions and developmental transitions.

The potential for transgenerational effects represents an important area of investigation regarding dikegulac sodium's epigenetic influence [22]. While direct evidence for inheritance of dikegulac sodium-induced modifications remains limited, studies on related plant growth regulators have demonstrated that chemical treatments can result in heritable changes to gene expression patterns [22]. The observation that repeated applications could result in cumulative effects on plant health suggests that dikegulac sodium may influence stable epigenetic marks such as deoxyribonucleic acid methylation or chromatin modifications.

Molecular investigations into the long-term effects of dikegulac sodium have revealed alterations in the expression patterns of genes involved in meristem identity and cell cycle control [8] [17]. Tissue culture studies have demonstrated that dikegulac sodium treatment can influence the biochemical parameters of plant tissues, including carbohydrate and proline concentrations, suggesting changes in fundamental metabolic programming [8] [17]. These biochemical modifications may represent downstream consequences of epigenetic changes induced by dikegulac sodium treatment.

The duration and stability of dikegulac sodium-induced effects vary among plant species and developmental contexts [18] [19] [11]. Some plants exhibit transient responses that diminish within weeks of treatment, while others show persistent architectural modifications that can last for multiple growing seasons [19]. This variability suggests that the compound's effects on epigenetic regulation are influenced by species-specific factors such as endogenous hormone levels, developmental timing, and environmental conditions.

Color/Form

White powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Store in original container in a locked storage area. Keep from freezing. To prevent cross contamination, do not store near other pesticides, fertilizers, seeds, food, or feed. /Pinscher PGR/

Stability Shelf Life

Stable in the dry state. In aqueous solution, stable in neutral and alkaline conditions, but unstable in acidic conditions. Decomposed when heated above 50 °C. Stable to light.